6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one
Description
Properties
IUPAC Name |
6-chloro-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQOLLAZVXJGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319511 | |
| Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydrocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88368-11-0 | |
| Record name | NSC346508 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydrocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with an oxidizing agent to introduce the ketone functionality at the 4th position. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-ol.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry Functions as an intermediate in synthesizing complex organic molecules.
- Biology Studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine Explored for potential use in drug development, particularly for targeting specific enzymes or receptors.
- Industry Used in developing materials with specific electronic or optical properties.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one's biological activity is attributed to its interactions with specific enzymes and receptors in biological systems. The chlorine atom enhances the compound's binding affinity, allowing it to modulate various biological pathways.
Anticancer Properties Preliminary studies suggest anticancer activity. In vitro studies on MCF-7 breast cancer cells showed an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting potent cytotoxic effects compared to controls. The compound induces apoptosis and inhibits cancer cell proliferation.
Antimicrobial Activity Research has indicated antimicrobial properties against various pathogens:
- Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM.
- Demonstrates antifungal effects, with MIC values indicating moderate efficacy against certain fungal strains.
CRTH2 Receptor Antagonist
Recent investigations have focused on its potential as a CRTH2 receptor antagonist in treating inflammatory diseases. The CRTH2 receptor mediates allergic responses and inflammation.
Other Carbazole Derivatives
Other carbazole derivatives have been explored for various applications:
- Antitumor agents
- Fluorescence probes
- Materials in organic electronics
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 6
The chloro substituent at C6 in 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one can be replaced with other groups, altering physicochemical and biological properties:
- Chloro vs. Fluoro : The 6-fluoro analog (Ref: 3D-NDA36812) is priced lower than the chloro derivative (€463 vs. €487 for 250 mg), suggesting differences in synthesis complexity or demand . The electronegative fluorine may enhance metabolic stability compared to chlorine.
- Chloro vs. Methyl/Methoxy : Methyl and methoxy groups increase hydrophobicity but may reduce reactivity compared to halogens. Methoxy derivatives are structurally characterized via crystallography .
Ketone Position Variations
The position of the ketone group significantly impacts molecular interactions and applications:
- C4 vs. C1 Ketone : The 1-one isomer (CAS 14192-67-7) is commercially available for research but lacks reported biological data . In contrast, the 4-one configuration in Ondansetron enables serotonin receptor binding, demonstrating the pharmacological importance of ketone placement .
Biological Activity
Overview
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a member of the carbazole family, characterized by a chlorine atom at the 6th position and a ketone functional group at the 4th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C12H10ClN
- Molecular Weight : 219.67 g/mol
- Structural Features :
- Chlorine substitution at position 6
- Ketone group at position 4
The biological activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chlorine atom enhances the compound's binding affinity, allowing it to modulate various biological pathways. Research indicates that it may inhibit certain enzymes by occupying their active sites, thus blocking their activity.
Anticancer Properties
Preliminary studies suggest that 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one exhibits significant anticancer activity. For instance:
- Case Study : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent cytotoxic effects compared to untreated controls.
The compound's mechanism involves inducing apoptosis and inhibiting cancer cell proliferation.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens:
- Antibacterial Activity : Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM .
- Antifungal Activity : Demonstrates antifungal effects with MIC values indicating moderate efficacy against certain fungal strains.
Comparative Analysis with Related Compounds
A comparison of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one with similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one | Chlorine at position 6 | Increased reactivity due to chlorine's electronegativity |
| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one | Fluorine at position 6 | Enhanced binding affinity and metabolic stability |
| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one | Bromine at position 6 | Potentially enhanced biological activity |
Research Findings
Recent investigations into the pharmacological potential of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one have focused on its role as a CRTH2 receptor antagonist in the treatment of inflammatory diseases . This receptor is involved in mediating allergic responses and inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one, and how are reaction conditions optimized for high yield?
- Methodological Answer : The compound is synthesized via two primary routes:
Route 1 : Cyclohexanone reacts with 4-chlorophenylhydrazine hydrochloride under reflux conditions (solvent: ethanol/HCl), yielding ~92% product after crystallization .
Route 2 : Cyclohexanone and 4-chlorophenylhydrazine are condensed in acetic acid, achieving ~98% yield .
Optimization includes monitoring reaction progress via TLC and purifying via column chromatography (silica gel, hexane/ethyl acetate eluent). High yields are attributed to stoichiometric control and inert atmosphere conditions.
Q. How is 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one characterized post-synthesis?
- Methodological Answer : Characterization involves:
- 1H NMR (CDCl₃): Peaks at δ 7.71 (NH), 7.43 (d, J = 2.0 Hz), 7.19 (d, J = 8.0 Hz), and 7.07 (dd, J = 8.0, 2.0 Hz) confirm aromatic protons. Aliphatic protons appear at δ 2.75–1.85 .
- IR (KBr): Bands at 3404 cm⁻¹ (NH stretch), 1580 cm⁻¹ (C=C aromatic), and 800 cm⁻¹ (C-Cl) .
- Elemental Analysis : Used to verify purity (e.g., C: 69.80%, H: 5.99%, N: 6.68% vs. calculated values) .
Advanced Research Questions
Q. How can researchers address low yields or impurities in synthetic routes, and what analytical tools identify byproducts?
- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions (e.g., over-chlorination). Solutions include:
- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized hydrazine derivatives).
- Optimization : Adjust reaction time/temperature (e.g., prolonged reflux in Route 1 may degrade product) .
- Crystallization : Recrystallization in ethanol removes polar impurities, as demonstrated in Route 2 .
Q. What crystallographic methods resolve the compound’s conformational flexibility and hydrogen-bonding patterns?
- Methodological Answer :
- X-ray Diffraction : SHELXL refines disordered cyclohexene rings (e.g., site-occupancy factors of 0.86/0.14 for C2A-C4A in related carbazoles) .
- Hydrogen Bonding : Graph set analysis (e.g., R₂²(10) motifs) identifies N–H⋯S interactions, critical for crystal packing .
- Software : ORTEP-III visualizes thermal ellipsoids and disorder, while SHELXPRO interfaces with macromolecular refinement .
Q. How should researchers design experiments to evaluate the compound’s SIRT1 inhibition activity?
- Methodological Answer :
- Concentration Range : Use 10 µM EX-527 (synonym for the compound) to inhibit SIRT1 in ovarian tissue cultures, as validated in cytotoxicity assays .
- Controls : Include vehicle (DMSO) and positive controls (e.g., active SIRT1 agonists).
- Dose-Response : Test 0.1–50 µM to establish IC₅₀ values via fluorescence-based deacetylase assays .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in carbazole derivatives?
- Methodological Answer :
- Comparative Studies : Replace chlorine with fluoro (e.g., 6-fluoro analog) to assess SIRT1 selectivity. Evidence shows chloro derivatives exhibit higher inhibition potency due to enhanced electron-withdrawing effects .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity to SIRT1’s hydrophobic pocket .
Q. What strategies resolve discrepancies in crystallographic data, such as disordered ring conformations?
- Methodological Answer :
- Refinement Constraints : Apply SHELXL’s PART instruction to model disorder (e.g., split positions for C2A-C4A atoms with occupancy refinement) .
- Damping Factors : Use parameters like "damp 2σ 15" to stabilize hydrogen atom positions during least-squares refinement .
Q. How do researchers compare purity assessment methods (e.g., HPLC vs. elemental analysis) for this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) detects impurities at 254 nm.
- Elemental Analysis : Validates bulk purity but lacks sensitivity for trace organics (<1%). Cross-validate with ¹H NMR integration (e.g., NH proton ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
